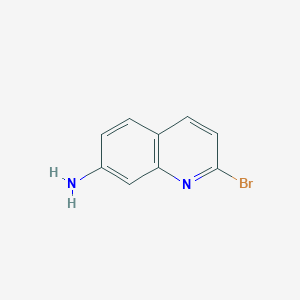

2-Bromoquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLMYFVVKDMVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Scaffold: a Privileged Structure in Advanced Synthesis

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry and organic synthesis. orientjchem.orgnih.govnih.govfrontiersin.org Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govbohrium.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its biological and chemical properties. frontiersin.org This adaptability has made quinoline and its analogues a "privileged scaffold" in drug discovery, with numerous quinoline-based drugs currently in clinical use and many more under active investigation. nih.govnih.govbohrium.com

The synthetic value of quinoline lies in its reactivity, which allows for a multitude of chemical transformations. frontiersin.org The presence of the nitrogen atom influences the electronic distribution of the entire ring system, making it susceptible to both electrophilic and nucleophilic substitution reactions. frontiersin.org This reactivity profile provides chemists with a robust toolkit for constructing diverse and complex molecular architectures.

Functionalized Halogenated Aminoquinolines: Key Intermediates in Heterocyclic Chemistry

Within the broader class of quinoline (B57606) derivatives, functionalized halogenated aminoquinolines represent a particularly valuable subset of compounds for synthetic chemists. The presence of a halogen atom, such as bromine, introduces a reactive handle for a variety of cross-coupling reactions, including the Suzuki, and Buchwald-Hartwig reactions. ambeed.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular frameworks.

The strategic placement of an amino group alongside a halogen on the quinoline core further enhances the synthetic utility of these molecules. The amino group can act as a directing group, influencing the regioselectivity of subsequent reactions, or it can be a site for further functionalization through acylation, alkylation, or other transformations. This dual functionality of halogenated aminoquinolines makes them powerful intermediates for the synthesis of a diverse range of heterocyclic compounds with tailored properties. The insertion of halogen atoms can also improve the biological profile of a potential drug candidate by increasing membrane permeability and metabolic stability. researchgate.net

The Case for 2 Bromoquinolin 7 Amine: a Focused Investigation

Regioselective Introduction of Bromine onto the Quinoline Core

The placement of a bromine atom at the C-2 position of the quinoline scaffold is a critical step that can be approached through several synthetic avenues. The electron distribution within the quinoline ring system, which features electron-deficient C-2 and C-4 positions, heavily influences the regioselectivity of electrophilic substitution reactions. researchgate.net

Direct Bromination Approaches and Their Selectivity (e.g., at C-2)

Direct bromination of the quinoline ring can be a straightforward method for introducing bromine. However, achieving high regioselectivity for the C-2 position can be challenging due to the comparable reactivity of other positions on the ring. The reaction conditions, including the brominating agent, solvent, and temperature, play a crucial role in directing the substitution. For instance, certain bromination processes have been shown to yield 2,5-dibromoquinoline, indicating that both the pyridine (B92270) and benzene (B151609) rings can be functionalized under specific conditions. gelisim.edu.tr The inherent electronic properties of the quinoline nucleus make the C-2 and C-4 positions susceptible to nucleophilic attack, but direct electrophilic bromination tends to favor positions on the benzene ring unless the pyridine ring is activated, for example, as an N-oxide. mdpi.comrsc.org

Indirect Routes to Bromine Functionalization

Given the challenges with selectivity in direct bromination, indirect methods are often employed to ensure the precise installation of bromine at the C-2 position. A highly effective strategy involves the use of quinolinone intermediates. For example, a precursor such as 7-bromoquinolin-2(1H)-one can be synthesized, which locks in the substitution pattern. This quinolinone can then be converted into the corresponding 2-haloquinoline. Treatment of 7-bromoquinolin-2(1H)-one with a halogenating agent like phosphorus oxychloride furnishes 7-bromo-2-chloroquinoline (B1339914) in high yield. While this example yields a 2-chloro derivative, similar transformations can provide the 2-bromo analog, which serves as a key intermediate for subsequent amination reactions.

Amination Strategies for the Quinoline Ring System

With a properly functionalized bromoquinoline in hand, the next strategic challenge is the introduction of an amino group at the C-7 position. Two primary strategies dominate this field: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) for the C-7 Amino Group Installation

Nucleophilic Aromatic Substitution (SNAr) is a classical method for forming C-N bonds. rsc.org The reaction involves the attack of a nucleophile, such as ammonia (B1221849) or an amine, on an aromatic ring that is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. researchgate.netsemanticscholar.org In the context of a bromoquinoline, the quinoline ring itself provides some activation, but the reaction often requires harsh conditions, such as high temperatures, to proceed efficiently, particularly if additional activating groups are not present. nih.gov For example, the synthesis of various aminoquinolines has been achieved by heating the corresponding bromoquinoline with ammonia in the presence of a copper catalyst. researchgate.net While effective, the need for high temperatures can limit the functional group tolerance of the reaction. Kinetic studies have revealed complex mechanisms that can be influenced by the choice of base and other additives, sometimes leading to autocatalytic effects. rsc.org

Transition Metal-Catalyzed C-N Cross-Coupling for Amino Group Formation

In recent decades, transition metal-catalyzed reactions have emerged as a more versatile and milder alternative to SNAr for the synthesis of aryl amines. researchgate.netwikipedia.org These methods offer greater functional group tolerance and generally proceed under less forcing conditions.

The Buchwald-Hartwig amination stands as a premier method for C-N bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction has been widely applied to the synthesis of a vast array of arylamines from aryl halides. acs.org The reaction is highly versatile and has been successfully applied to the amination of various haloquinolines. nih.govrsc.org

The protocol typically involves the reaction of a bromoquinoline with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos and BINAP often providing excellent results. rsc.org For instance, the amination of 7-bromoquinoline-4-carboxylic acid methyl ester has been accomplished using a palladium acetate (B1210297) catalyst with a Xantphos ligand to install a protected amino group, which is subsequently deprotected. Similarly, various 6-bromoquinolines have been successfully coupled with amines like morpholine (B109124) and pyrrolidine (B122466) in high yields using Buchwald-Hartwig conditions. rsc.org

The table below summarizes representative conditions for the Buchwald-Hartwig amination of bromoquinoline systems, illustrating the scope and efficiency of this methodology.

Table 1: Buchwald-Hartwig Amination of Bromoquinoline Derivatives

| Aryl Halide Substrate | Amine | Pd-Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene (B28343) | 60-88% | rsc.org |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Pyrrolidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 60-88% | rsc.org |

| 7-Bromoquinoline-4-carboxylic acid methyl ester | NH₂Boc | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | - | |

| 6,7-Dichloro-5,8-quinolinequinone | Various Anilines | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | >80% | scienceopen.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dibromoquinoline |

| Quinoline |

| Quinoline N-oxide |

| 7-Bromoquinolin-2(1H)-one |

| 7-Bromo-2-chloroquinoline |

| Phosphorus oxychloride |

| Ammonia |

| Morpholine |

| Pyrrolidine |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Xantphos |

| BINAP |

| Sodium tert-butoxide (NaOtBu) |

| 7-Bromoquinoline-4-carboxylic acid methyl ester |

| tert-Butoxycarbonylamine (NH₂Boc) |

| 6,7-Dichloro-5,8-quinolinequinone |

| XPhos |

| 9-Chloroacridine |

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a powerful and versatile method for the synthesis of this compound. This approach typically involves the cross-coupling of 2,7-dibromoquinoline (B1401422) with an ammonia surrogate or a protected amine, followed by deprotection if necessary. The choice of ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Researchers have successfully employed various generations of Buchwald-Hartwig ligands to facilitate this transformation. For instance, the use of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, has been shown to enhance the catalytic activity of the palladium center, enabling the amination to proceed under milder conditions and with lower catalyst loadings. The reaction is typically carried out in a non-polar aprotic solvent like toluene or dioxane, with a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).

A common strategy involves the use of benzophenone (B1666685) imine as an ammonia surrogate. This allows for the formation of an intermediate that can be readily hydrolyzed under acidic conditions to yield the desired primary amine. This two-step, one-pot procedure is often high-yielding and avoids the direct use of ammonia gas, which can be challenging to handle in a laboratory setting.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >90 |

| Pd(OAc)₂ | SPhos | LiHMDS | Dioxane | 80 | 85-95 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 75-85 |

Nickel-Catalyzed Amination Reactions

While palladium catalysis is well-established, nickel-catalyzed amination has emerged as a more cost-effective and sustainable alternative. Nickel, being more earth-abundant and less expensive than palladium, offers a significant advantage, particularly for large-scale synthesis. The development of well-defined nickel precatalysts and suitable ligand systems has been instrumental in advancing this methodology.

Similar to palladium-catalyzed reactions, nickel-catalyzed aminations of 2,7-dibromoquinoline often employ bulky phosphine or N-heterocyclic carbene (NHC) ligands to promote the desired reactivity. The choice of ligand is crucial for preventing catalyst deactivation and promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.

One of the challenges in nickel-catalyzed amination is the potential for competing side reactions, such as hydrodehalogenation. However, careful optimization of reaction parameters, including the choice of base and solvent, can mitigate these issues. For example, the use of a sterically hindered base in combination with a non-coordinating solvent can favor the desired C-N bond formation.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| NiCl₂(dme) | PCy₃ | K₃PO₄ | t-Amyl alcohol | 120 | 80-90 |

| Ni(cod)₂ | IPr | NaOtBu | Toluene | 100 | >85 |

| NiBr₂·diglyme | dppf | K₂CO₃ | Diglyme | 130 | 70-80 |

Reductive Amination Pathways (e.g., from nitro precursors to amine)

An alternative and widely used approach to the synthesis of this compound is the reduction of a nitro precursor, specifically 2-bromo-7-nitroquinoline. This method is advantageous as the starting nitro compound can be readily prepared through the nitration of 2-bromoquinoline (B184079). The subsequent reduction of the nitro group to an amine can be achieved using a variety of reducing agents, offering flexibility and control over the reaction conditions.

Classical reduction methods, such as the use of tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are effective and have been historically employed. These methods are generally high-yielding but can generate significant amounts of metallic waste, which poses environmental concerns.

More modern and environmentally friendly reduction protocols have been developed. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method. The reaction is typically carried out in a polar solvent like ethanol (B145695) or ethyl acetate and proceeds under mild conditions. Another common method is the use of sodium dithionite (B78146) (Na₂S₂O₄) in a biphasic system of water and an organic solvent, which offers a convenient and scalable alternative.

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| SnCl₂·2H₂O | Ethanol | Reflux | >95 |

| Fe/NH₄Cl | Ethanol/Water | Reflux | 90-95 |

| H₂, Pd/C | Methanol | Room Temperature | >98 |

| Na₂S₂O₄ | THF/Water | Room Temperature | 85-95 |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies.

A convergent synthesis involves the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a suitably substituted aniline (B41778) derivative and a brominated three-carbon synthon, which are then cyclized to form the quinoline core. For example, the Combes quinoline synthesis could be adapted, where a 4-bromoaniline (B143363) is condensed with a β-diketone, followed by cyclization and subsequent manipulation of functional groups. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

In contrast, a divergent synthesis starts from a common intermediate, such as this compound itself, which is then elaborated into a library of structurally diverse analogs. This is a particularly powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from this compound, the 2-bromo position can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents. Simultaneously, the 7-amino group can be acylated, alkylated, or used as a handle for further transformations, leading to a large and diverse set of compounds from a single, readily accessible precursor.

Development of Novel and Efficient Synthetic Routes

The quest for more efficient and practical syntheses of this compound continues to drive research in this area. One area of focus is the development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures. For example, a one-pot procedure involving the bromination and subsequent amination of a quinolin-7-amine precursor could significantly streamline the synthesis.

Another area of innovation is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. The synthesis of this compound via a multi-step flow process, where each step is optimized in a separate reactor module, could lead to a highly efficient and scalable manufacturing process.

Furthermore, the exploration of novel catalytic systems, such as those based on non-precious metals or photoredox catalysis, holds promise for developing more sustainable and economical synthetic routes. For instance, a light-mediated C-H amination of 2-bromoquinoline could provide a direct and atom-economical pathway to the desired product, avoiding the need for pre-functionalized starting materials.

Considerations of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound. The goal is to minimize the environmental impact of the synthesis by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination pathways, for example, can have high atom economy if catalytic hydrogenation is used.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. Similarly, avoiding the use of toxic reagents like heavy metals where possible. The use of nickel instead of palladium is a step in this direction.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts that allow for lower reaction temperatures is a key strategy.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents. Both palladium- and nickel-catalyzed aminations, as well as catalytic hydrogenation, are excellent examples of this principle in action.

Waste Reduction: Designing syntheses to minimize the production of waste. This can be achieved through the use of one-pot reactions, flow chemistry, and the recycling of catalysts and solvents.

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of green chemistry in the pharmaceutical and chemical industries.

Reactivity Profiling of the Bromine Moiety at C-2

The bromine atom at the C-2 position of the quinoline ring is a versatile handle for various chemical transformations, primarily due to the electron-deficient nature of this position. This electrophilicity makes it susceptible to a range of reactions, including cross-coupling, nucleophilic displacement, and halogen-metal exchange.

Cross-Coupling Reactivity with Organometallic Reagents (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl or other carbon-based substituents at the C-2 position. acs.org The general mechanism involves the oxidative addition of the bromoquinoline to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, dialkylbiaryl phosphine ligands have been shown to be highly effective for the Suzuki-Miyaura coupling of various aryl halides. nih.gov The reactivity of bromoquinolines in Suzuki-Miyaura coupling can vary depending on the position of the bromine atom, with the C-2 and C-4 positions being generally more reactive due to their lower electron density. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

| Bromoquinoline Reactant | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | Good | nih.gov |

| 2-Bromoquinoline | 2-Aminophenylboronic acid hydrochloride | PdCl2(dppf) | 2-(2-Aminophenyl)quinoline | Good | researchgate.net |

| 7-Bromo-4-chloroquinoline | Various boronic acids | Pd(OAc)2/SPhos | 7-Aryl-4-chloroquinolines | Not specified | acs.org |

Nucleophilic Displacement Reactions at C-2

The electron-deficient nature of the C-2 position in the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. uou.ac.in In these reactions, the bromine atom is displaced by a nucleophile. The presence of the nitrogen atom in the quinoline ring activates the C-2 position towards nucleophilic attack.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For example, 2-bromoquinoline can react with ammonia in the presence of a copper catalyst to yield 2-aminoquinoline. researchgate.net The activation of the C-2 position can be further enhanced by the presence of electron-withdrawing groups on the quinoline ring. semanticscholar.org

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers that can then react with various electrophiles. For bromoquinolines, this reaction is typically carried out using organolithium reagents, such as n-butyllithium, at low temperatures. thieme-connect.com

The resulting lithiated quinoline can then be trapped with an electrophile to introduce a wide range of functional groups. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of a chelating group, such as an adjacent amino group, can sometimes facilitate this exchange. nih.govresearchgate.net However, the acidic proton of the amino group in this compound would likely need to be considered and potentially protected or addressed through specific reaction conditions, such as using multiple equivalents of the organolithium reagent. nih.govresearchgate.net

Chemical Transformations of the Amino Group at C-7

The amino group at the C-7 position is a key nucleophilic center, enabling a variety of chemical transformations. These modifications are often employed to modulate the electronic properties of the quinoline system or to introduce functionalities for specific applications.

Alkylation and Acylation Reactions of the Amino Functionality

The primary amino group of this compound readily undergoes alkylation and acylation reactions.

Alkylation: This involves the reaction of the amine with alkyl halides to introduce alkyl groups onto the nitrogen atom. Care must be taken to control the degree of alkylation, as over-alkylation can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups. nih.gov

Acylation: This reaction involves treating the amine with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This is a straightforward method for introducing carbonyl functionalities, which can act as hydrogen bond acceptors and influence the molecule's biological activity.

Table 2: Representative Alkylation and Acylation Reactions of Aminoquinolines

| Amine Reactant | Reagent | Reaction Type | Product | Reference |

| 7-Aminoquinoline (B1265446) | Paraformaldehyde, then reduction | Alkylation | 7-Methylaminoquinoline | bohrium.com |

| 7-Aminoquinoline | Acetic Anhydride | Acylation | 7-Acetamidoquinoline | bohrium.com |

| N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine | Various Aldehydes, then NaBH4 | Reductive Amination | N-alkylated derivatives | nih.gov |

Formation of Imine and Related Derivatives

The primary amino group can condense with aldehydes and ketones to form imines (Schiff bases). nih.gov This reversible reaction is fundamental in organic chemistry and can be driven to completion by removing the water formed during the reaction. nih.gov The resulting imine functionality can participate in further reactions, such as cyclizations or serve as a ligand for metal complexes. The formation of imine derivatives from 7-aminoquinoline and its analogues has been reported. bohrium.comuni-muenchen.de

Electrophilic Aromatic Substitution on the Amine-Activated Ring

The amino group at the C2 position is an activating group, meaning it increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the bromine atom at the C7 position is a deactivating group. In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially add to the more activated ring. The amino group directs electrophiles to the ortho and para positions. In the context of the quinoline ring, this corresponds to the 3-position.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the quinoline ring. Direct halogenation is expected to occur at the 3-position.

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents and can alter the electronic properties of the ring system.

Sulfonation: The introduction of a sulfonic acid group (-SO3H).

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

Regioselectivity and Chemoselectivity in Reactions Involving Both Substituents

Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preference for reaction with one functional group over another. In this compound, the presence of both a bromo and an amino group presents challenges and opportunities for selective reactions.

Regioselectivity in Electrophilic Aromatic Substitution: As mentioned, the activating amino group at C2 directs incoming electrophiles primarily to the C3 position.

Chemoselectivity in Nucleophilic Substitution: The bromine atom at C7 is susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the bromide ion by a nucleophile. The success of SNAr is often dependent on the presence of electron-withdrawing groups on the quinoline ring, which can activate the substrate towards this type of substitution. semanticscholar.org For instance, nitration of the ring can activate an adjacent bromo group towards SNAr. semanticscholar.org

Chemoselectivity in Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds by replacing the bromine atom. researchgate.net The choice of catalyst and ligands can influence the chemoselectivity, favoring reaction at the C-Br bond over potential reactions at the C-N bond.

Studies on related dihaloquinolines have shown that the position of metal-catalyzed cross-coupling can be highly regioselective. For example, in 2,3-dibromoquinoline, reaction with a Grignard reagent can selectively occur at the C3 position. acs.org Similarly, for 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, Suzuki-Miyaura reactions show excellent site-selectivity, with the first attack at position 5, followed by position 7, and finally position 8. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

SN2 (Substitution Nucleophilic Bimolecular): While less common for aryl halides, SN2-type mechanisms can be relevant in certain contexts, particularly for reactions involving alkylation of the amino group. The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. saskoer.calibretexts.org This results in an inversion of stereochemistry if the carbon being attacked is chiral. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SNAr (Substitution Nucleophilic Aromatic): This is a key mechanism for the functionalization of the C7-bromo position. It typically proceeds in two steps:

The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized intermediate called a Meisenheimer complex. osti.gov

The leaving group departs, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho or para to the leaving group is often required to stabilize the Meisenheimer complex and facilitate the reaction. osti.gov Microwave-assisted SNAr reactions have been shown to be an efficient method for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline. researchgate.net

Oxidative Addition and Reductive Elimination: These are fundamental steps in many palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound), breaking the C-Br bond and forming a new organopalladium(II) complex. This process involves an increase in the oxidation state of the metal center. libretexts.orglibretexts.org

Reductive Elimination: This is the final step in the catalytic cycle, where the new C-N or C-C bond is formed, and the product is released from the palladium center. The palladium catalyst is regenerated in its original oxidation state. Reductive elimination is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org The groups being eliminated must be cis to one another on the metal center. libretexts.org

In metal-catalyzed reactions, the choice of catalyst and ligands is paramount in controlling reactivity, selectivity, and efficiency.

Palladium Catalysts: Palladium complexes are widely used for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.netrsc.org

Ligands: Ligands are molecules that bind to the metal center and modulate its electronic and steric properties. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective in promoting palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These ligands enhance the catalyst's stability and reactivity, allowing for reactions to proceed under milder conditions and with lower catalyst loadings. sigmaaldrich.com The structure of the ligand is crucial for the efficiency of the catalyst. sigmaaldrich.com For instance, second-generation Buchwald precatalysts show improved reactivity with weaker bases. sigmaaldrich.com N-heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands in palladium-catalyzed amination reactions. bohrium.com

Table of Reaction Parameters and Outcomes

| Reaction Type | Substrate | Reagents/Catalyst | Key Mechanistic Steps | Product Type |

| Electrophilic Aromatic Substitution | This compound | HNO₃/H₂SO₄ | Electrophilic attack, formation of sigma complex, deprotonation | Nitro-2-bromoquinolin-7-amine |

| Nucleophilic Aromatic Substitution (SNAr) | This compound | Nucleophile (e.g., morpholine), base | Formation of Meisenheimer complex, departure of bromide | 2-(substituted)-7-aminoquinoline |

| Buchwald-Hartwig Amination | This compound | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base | Oxidative addition, ligand exchange, reductive elimination | N-Aryl-2-bromoquinolin-7-amine |

Computational Chemistry and Theoretical Characterization of 2 Bromoquinolin 7 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-Bromoquinolin-7-amine. These calculations provide a detailed understanding of the molecule's electronic architecture, which governs its chemical behavior.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic potential. ossila.com Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the specific energies of the HOMO and LUMO, and consequently the gap, are influenced by the positions of the bromine and amine substituents on the quinoline (B57606) ring. The amino group at the 2-position, being an electron-donating group, tends to raise the energy of the HOMO, while the electron-withdrawing bromine atom at the 7-position can lower the energy of the LUMO.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | 4.7 eV | Indicates the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

Note: The values presented in this table are illustrative and can vary depending on the computational method and basis set used.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform and can be visualized through charge distribution and electrostatic potential (ESP) maps. wolfram.com These maps provide a visual representation of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comresearchgate.net

For this compound, the nitrogen atom of the amino group and the nitrogen within the quinoline ring are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. nih.gov These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the regions near the electron-withdrawing bromine atom are likely to exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. nih.gov The ESP map is a valuable tool for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Reactivity Indices and Prediction of Reactive Sites

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that help in predicting the reactive behavior of molecules. mdpi.com These indices, such as electrophilicity and nucleophilicity, quantify the molecule's propensity to act as an electrophile or a nucleophile. mdpi.com

The amino group at the 2-position of this compound enhances the nucleophilicity of the quinoline ring, particularly at the ortho and para positions relative to the amino group. The bromine atom at the 7-position, being a good leaving group, makes this position susceptible to nucleophilic substitution reactions. Furthermore, the bromine atom can be utilized in various cross-coupling reactions, highlighting its role as a versatile synthetic handle.

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. scribd.comlibretexts.org For this compound, the primary conformational flexibility would involve the rotation of the amino group. By calculating the energy of different conformers, an energetic profile can be constructed to identify the most stable conformation(s).

While the quinoline ring itself is largely planar and rigid, the orientation of the amino group's hydrogen atoms relative to the ring can vary. Computational methods can determine the rotational barrier of the amino group and the relative energies of the resulting conformers. These studies are crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity and interactions with other molecules.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of chemical reaction pathways, providing detailed information about the transition states and intermediates involved. nrel.gov For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be generated. This profile helps in determining the activation energy of the reaction, which is a key factor in predicting the reaction rate. For instance, simulating the reaction of this compound with an electrophile would reveal the preferred site of attack and the energetic feasibility of the reaction.

Development of Structure-Reactivity Relationship Models

By systematically studying a series of related compounds, computational chemistry can contribute to the development of structure-reactivity relationship (SRR) models. uchicago.edu For derivatives of this compound, this would involve correlating calculated electronic and structural properties with experimentally observed reactivity.

For example, by calculating the HOMO energies and charge distributions for a series of substituted 2-bromo-7-aminoquinolines, it may be possible to establish a quantitative relationship between these parameters and their reaction rates in a specific chemical transformation. These models are invaluable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties.

Advanced Applications of 2 Bromoquinolin 7 Amine in Complex Organic Synthesis

Utilization as a Core Building Block for Diversely Substituted Quinoline (B57606) Derivatives

In principle, 2-Bromoquinolin-7-amine possesses two key reactive sites: the bromine atom at the 2-position and the amino group at the 7-position. This bifunctionality makes it a potentially valuable building block for the synthesis of a wide range of diversely substituted quinoline derivatives. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at the 2-position of the quinoline core.

Simultaneously, the amino group at the 7-position can undergo a host of chemical transformations. It can be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitution on the quinoline ring. The differential reactivity of the bromo and amino groups could allow for a stepwise and controlled functionalization of the quinoline scaffold, leading to the synthesis of complex and highly decorated molecules.

Role in the Synthesis of Annulated and Fused Heterocyclic Systems

The presence of both a nucleophilic amino group and a reactive bromo group on the quinoline core of this compound suggests its potential as a precursor for the synthesis of annulated and fused heterocyclic systems. Through intramolecular cyclization reactions, new rings could be fused onto the quinoline framework. For instance, if the amino group were to be acylated with a suitable bifunctional reagent, subsequent intramolecular cyclization involving the bromo-substituted position could lead to the formation of tricyclic or tetracyclic systems.

Furthermore, the amino group could be transformed into other functional groups that could then participate in cyclization reactions. For example, diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a variety of functionalities that could subsequently be used to construct a fused ring. The bromine atom could also be a key participant in these cyclization strategies, for example, through intramolecular Heck reactions.

Precursor in the Development of Scaffolds for Medicinal Chemistry Research

The quinoline nucleus is a cornerstone in medicinal chemistry, with numerous quinoline-based drugs on the market. While specific studies on this compound are lacking, its structure suggests it could serve as a valuable precursor for the development of novel medicinal chemistry scaffolds.

Assembly of Multi-functionalized Intermediates

The orthogonal reactivity of the bromo and amino groups would allow for the sequential introduction of different pharmacophoric features. For example, a bioactive moiety could be attached at the 2-position via a cross-coupling reaction, while the 7-amino group could be modified to enhance solubility, modulate electronic properties, or introduce another point of interaction with a biological target. This would enable the assembly of multi-functionalized intermediates that could be further elaborated into a library of potential drug candidates.

Synthesis of Quinoline-Based Hybrids and Conjugates

The functional handles on this compound would also be amenable to the synthesis of hybrid molecules and bioconjugates. The amino group could be used as an attachment point for linking the quinoline scaffold to other pharmacologically active molecules, peptides, or targeting ligands. Similarly, the bromine atom could be converted to other functionalities suitable for conjugation. This approach could lead to the development of novel therapeutic agents with dual modes of action or improved targeting capabilities.

Applications in Materials Science Research (e.g., as a functional monomer or ligand)

In the realm of materials science, functionalized quinolines have been explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysts. The this compound scaffold possesses features that could be of interest for such applications.

The amino group could be utilized for the polymerization of the molecule, potentially leading to the formation of novel quinoline-containing polymers with interesting electronic or photophysical properties. The bromine atom could be used to further modify the properties of the resulting polymer through post-polymerization modification.

Furthermore, the nitrogen atom of the quinoline ring and the exocyclic amino group could act as coordination sites for metal ions. This suggests that this compound could serve as a ligand for the synthesis of novel metal complexes. These complexes could have potential applications in catalysis, as luminescent materials, or as building blocks for the construction of metal-organic frameworks (MOFs).

Future Research Trajectories and Emerging Trends in 2 Bromoquinolin 7 Amine Chemistry

Development of Chemoenzymatic and Biocatalytic Synthetic Methods

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with biocatalysis and chemoenzymatic strategies emerging as powerful alternatives to traditional chemical methods. ijpsjournal.com These approaches offer reactions under milder conditions, with higher selectivity, and a reduced environmental footprint. ijpsjournal.com

Future research will likely focus on identifying and engineering enzymes for the synthesis and functionalization of the 2-bromoquinolin-7-amine core. While specific enzymatic routes to this compound are yet to be established, related research on other quinoline (B57606) derivatives provides a promising blueprint. For instance, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been successfully used in the chemoenzymatic synthesis of various quinolines and 2-quinolones. northumbria.ac.ukacs.org Specifically, MAO-N has been employed to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. northumbria.ac.ukacs.org The substrate scope of these enzymes could be expanded through directed evolution to accept substituted precursors of this compound.

Another avenue of exploration is the use of enzymes in Friedländer-type condensation reactions, a classic method for quinoline synthesis. A mild enzymatic procedure for synthesizing quinoline derivatives via Friedländer condensation has been reported, suggesting the potential for developing a biocatalytic route to this compound from appropriate 2-aminobenzaldehyde or ketone precursors. researchgate.net

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Biocatalytic Method | Enzyme Class | Potential Application for this compound | Key Advantages |

| Oxidative Aromatization | Monoamine Oxidase (MAO-N) | Synthesis from a 2-bromo-1,2,3,4-tetrahydroquinolin-7-amine precursor. northumbria.ac.ukacs.org | Mild reaction conditions, high efficiency. northumbria.ac.uk |

| Annulation/Aromatization | Horseradish Peroxidase (HRP) | Potential for novel ring-forming strategies to construct the quinoline core. northumbria.ac.ukacs.org | Utilizes a readily available and robust enzyme. northumbria.ac.uk |

| Condensation Reaction | Hydrolases/Engineered Enzymes | Catalyzing the Friedländer condensation to form the quinoline ring. researchgate.net | High selectivity, environmentally benign. ijpsjournal.com |

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods represent a paradigm shift in synthetic chemistry, offering novel pathways for bond formation and functionalization under mild conditions. These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates, enabling transformations that are often difficult to achieve with conventional thermal methods. nih.govmdpi.com

For this compound, photoredox catalysis opens up possibilities for direct C-H functionalization. nih.govacs.org Minisci-type reactions, which involve the addition of carbon-centered radicals to electron-deficient heterocycles, could be employed to introduce alkyl or acyl groups at various positions on the quinoline ring. nih.gov Furthermore, the bromine atom at the C2 position and the amine group at the C7 position can be leveraged to direct these functionalizations or to participate in novel photochemical coupling reactions. The umpolung strategy, which reverses the typical reactivity of electron-rich aromatics through single-electron transfer oxidation, could be used to dearomatize the quinoline ring and introduce nucleophiles. researchgate.net

Electrochemistry provides another powerful tool for modifying the this compound scaffold. rsc.org Electrochemical methods have been developed for the C3-thiolation of quinoline compounds, suggesting that similar strategies could be adapted for the selective functionalization of this compound. rsc.org The electrochemical reduction or oxidation of the quinoline core can generate radical ions, which can then be trapped by various electrophiles or nucleophiles to introduce new functional groups.

Table 2: Potential Photoredox and Electrochemical Reactions for this compound

| Method | Type of Transformation | Potential Outcome for this compound |

| Photoredox Catalysis | Minisci-type Reaction | C-H alkylation or acylation at electron-deficient positions. nih.gov |

| Photoredox Catalysis | Dearomative Functionalization | Introduction of nucleophiles to form sp³-rich scaffolds. researchgate.net |

| Electrochemistry | Reductive/Oxidative Cycling | Generation of radical ions for subsequent functionalization. rsc.orgnih.govunipi.it |

| Electrochemistry | C-H Thiolation | Selective introduction of sulfur-containing moieties. rsc.org |

Integration with High-Throughput Synthesis and Automation Platforms

The discovery and optimization of new chemical entities are significantly accelerated by high-throughput synthesis and automation. oxfordglobal.com These platforms enable the rapid generation and screening of large libraries of compounds, facilitating the identification of molecules with desired properties. nih.govacs.org

For this compound, the integration of its chemistry with automated synthesis platforms will be crucial for exploring its structure-activity relationships. nih.gov By using robotic systems, a diverse library of derivatives can be synthesized by systematically varying the substituents at different positions of the quinoline ring. researchgate.net This can be achieved through automated sequential reactions, where the this compound core is subjected to a series of functionalization steps. akjournals.com

High-throughput experimentation (HTE) can be employed to rapidly screen reaction conditions, such as catalysts, solvents, and temperatures, to find the optimal parameters for the synthesis and modification of this compound. acs.org This approach not only saves time and resources but also allows for the discovery of novel and unexpected reactivity. The creation of a dedicated "quinoline library" based on the this compound scaffold would provide a valuable resource for future drug discovery and materials science research. hillsdalecollegian.com

Advanced Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. nih.gov Advanced computational methods, particularly Density Functional Theory (DFT), are being used to design novel molecules with tailored characteristics before their synthesis in the laboratory. rsc.orgrsc.orgresearchgate.net

In the context of this compound, DFT calculations can be used to predict its electronic properties, such as the molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors like chemical hardness, softness, and electrophilicity index. rsc.orgnih.gov This information is vital for understanding its inherent reactivity and for predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Furthermore, computational modeling can be used to design new derivatives of this compound with specific reactivity profiles. For example, by introducing different functional groups at various positions, it is possible to tune the electronic properties of the quinoline ring to enhance its reactivity in a desired transformation. ankara.edu.tr In silico screening of virtual libraries of this compound derivatives can help identify candidates with promising biological activity or material properties, thereby guiding synthetic efforts towards the most promising targets. nih.gov

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity Prediction | Electron density, HOMO/LUMO energies, electrophilicity. rsc.orgnih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-vis absorption spectra. rsc.orgresearchgate.net |

| Molecular Docking | Biological Activity | Binding affinity to protein targets. nih.govrsc.org |

| Quantitative Structure-Activity Relationship (3D-QSAR) | Lead Optimization | Correlation of 3D structure with biological activity. nih.gov |

Discovery of Unconventional Reactivity Modes and Selective Functionalizations

Moving beyond traditional functionalization strategies, future research on this compound will likely delve into the discovery of unconventional reactivity modes and highly selective transformations. This involves exploring novel catalytic systems and reaction conditions to achieve functionalizations that are otherwise challenging.

A key area of focus will be the regioselective C-H activation of the quinoline core. mdpi.com While the electronic properties of the existing bromo and amino substituents provide some directing effects, the development of new directing groups or transition metal catalysts could enable the selective functionalization of previously inaccessible C-H bonds. This would allow for a more comprehensive exploration of the chemical space around the this compound scaffold.

The development of catalyst-free synthetic methods for substituted 7-aminoquinolines, driven by the introduction of strongly electron-withdrawing groups, provides a template for achieving high selectivity in the synthesis of complex this compound analogues. nih.govnih.gov Exploring the interplay of substituents on the reactivity and selectivity of ring-forming and functionalization reactions will be a fruitful area of investigation. This could lead to the discovery of novel tandem or cascade reactions that rapidly build molecular complexity from simple precursors. The functionalization of the quinoline ring can also have a significant impact on its biological properties, such as cytotoxicity, which can be tuned through sequential modifications. brieflands.com

Q & A

Q. What are the recommended synthetic routes for 2-bromoquinolin-7-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves bromination of quinolin-7-amine precursors. A common approach uses brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Key variables affecting yield include:

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- H/C NMR : Identify substitution patterns (e.g., bromine’s deshielding effect on adjacent carbons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (expected m/z: 227.0 for CHBrN) .

- IR Spectroscopy : Detect NH stretches (~3400 cm) and C-Br vibrations (550–650 cm) .

Critical Note : Cross-validate with elemental analysis to resolve ambiguities in halogen content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Solubility artifacts : Poor aqueous solubility may lead to false negatives; use DMSO controls (<0.1% v/v) .

- Structural analogs : Subtle changes (e.g., 6-bromo vs. 2-bromo isomers) drastically alter bioactivity .

Q. Methodological Framework :

Replicate experiments using standardized protocols (e.g., OECD guidelines).

Perform dose-response curves (IC, EC) with triplicate measurements.

Use computational docking (e.g., AutoDock Vina) to validate structure-activity relationships .

Case Study : A 2023 study attributed anti-malarial activity to this compound, but subsequent work found the activity stemmed from residual starting materials. Re-analysis via HPLC-MS confirmed the discrepancy .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Answer: Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings depends on:

Q. Data-Driven Optimization :

| Catalyst | Substrate | Yield (%) | Regioselectivity (C2:C7) |

|---|---|---|---|

| Pd(PPh) | Unprotected | 45 | 3:1 |

| Pd(OAc)/XPhos | Acetyl-protected | 82 | 1:9 |

Recommendation : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict selectivity .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

Answer: Reproducibility issues often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.